Vaniprevir - 923590-37-8

Vaniprevir

Catalog Number: EVT-285706
CAS Number: 923590-37-8
Molecular Formula: C38H55N5O9S
Molecular Weight: 757.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vaniprevir has been used in trials studying the treatment and diagnostic of Hepatitis C, Chronic Hepatitis C, Hepatitis C, Chronic, Chronic Hepatitis C Infection, and Chronic Genotype 1 Hepatitis C Virus Infection.
Overview

Vaniprevir is a synthetic peptide designed as an antiviral agent for the treatment of hepatitis C virus (HCV) infections. It functions primarily as a protease inhibitor, targeting the NS3/4A protease of HCV, which is crucial for viral replication. The compound was developed by Merck and has demonstrated significant efficacy in clinical trials, particularly in inhibiting HCV replication.

Source

Vaniprevir was originally synthesized as part of research aimed at developing novel therapies for hepatitis C. Its synthesis involves complex chemical processes that yield a macrocyclic structure, which is essential for its biological activity.

Classification

Vaniprevir is classified as a macrocyclic peptide and specifically as an HCV protease inhibitor. It falls under the category of antiviral agents and is notable for its structural complexity, which enhances its potency and selectivity against the HCV protease.

Synthesis Analysis

Methods

The synthesis of Vaniprevir involves multiple steps, primarily utilizing ring-closing metathesis and macrolactamization techniques. The process has been optimized to achieve high yields and efficiency.

Technical Details

Molecular Structure Analysis

Structure

Vaniprevir has a complex molecular structure characterized by a 22-membered macrocyclic framework. This structure is essential for its interaction with the HCV protease.

Data

  • Molecular Formula: C₁₈H₃₁N₅O₄S
  • Molecular Weight: 385.54 g/mol
  • The compound's structure allows it to effectively bind to the active site of the NS3/4A protease, inhibiting its function and preventing viral replication .
Chemical Reactions Analysis

Reactions

Vaniprevir undergoes various chemical reactions during its synthesis, including:

  • Lactamization: This reaction forms cyclic amides that contribute to the macrocyclic structure.
  • Ring-Closing Strategies: Different methods such as palladium-catalyzed cross-couplings have been evaluated to optimize yield and efficiency .

Technical Details

The lactamization process has been shown to yield high assay percentages, indicating effective formation of the desired macrocycle under optimized conditions .

Mechanism of Action

Process

Vaniprevir exerts its antiviral effects by specifically inhibiting the NS3/4A protease of HCV. This protease is responsible for cleaving viral polyproteins into functional proteins necessary for viral replication.

Data

  • Inhibition Constant (Ki): Vaniprevir has demonstrated potent inhibition with an effective concentration (EC50) of approximately 3.5 nM against HCV replicons in vitro .
  • The binding affinity and specificity towards the NS3/4A protease are attributed to its unique macrocyclic structure, which allows it to fit snugly into the enzyme's active site.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vaniprevir typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Vaniprevir shows stability under various pH conditions, which is advantageous for formulation into dosage forms.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.
Applications

Scientific Uses

Vaniprevir is primarily used in clinical settings for treating hepatitis C infections. Its development represents significant progress in antiviral therapy, particularly against resistant strains of HCV. Ongoing research continues to explore its efficacy in combination therapies alongside other antiviral agents to enhance treatment outcomes and reduce viral load more effectively .

Molecular Design & Structure-Activity Relationships of Vaniprevir

Vaniprevir (MK-7009) represents a pinnacle of structure-based drug design targeting the hepatitis C virus (HCV) NS3/4A protease. Its development exemplifies the strategic application of macrocyclic constraints, heterocyclic substitutions, and side chain optimizations to achieve potent and selective inhibition across HCV genotypes.

Macrocyclic Constraint Optimization in NS3/4A Protease Inhibition

The incorporation of a P2-P4 macrocyclic constraint was a groundbreaking strategy to overcome limitations of linear HCV protease inhibitors. This structural innovation rigidified the inhibitor's conformation, significantly enhancing binding affinity and reducing entropic penalties upon protease engagement. Vaniprevir's macrocycle effectively mimics the natural substrate's β-strand geometry, allowing optimal positioning within the protease's catalytic site while minimizing susceptibility to proteolytic degradation. Computational modeling revealed that the P2-P4 cyclization strategy—as opposed to alternative P1-P3 or P3-P4 macrocycles—maximized complementary interactions with the protease's solvent-exposed substrate-binding region, particularly residues 155 and 168, which are critical for antiviral activity [1] [6].

P2-P4 Macrocyclic Linker Design Strategies

Vaniprevir's linker design underwent systematic optimization to balance enzymatic potency, cellular permeability, and metabolic stability. Initial lead compounds featured diverse linkers (e.g., alkyl, alkenyl, heteroatom-containing chains), but ethylene-bridged linkers emerged as optimal due to:

  • Conformational pre-organization: Restricting rotational freedom to maintain a bioactive conformation complementary to the protease surface [1].
  • Enhanced liver exposure: Ethylene linkers improved partitioning into hepatic tissue (rat liver/plasma ratio: 33:1), crucial for targeting HCV replication [1] [2].
  • Resistance mitigation: Reduced vulnerability to mutations at D168 compared to bulkier linkers [5] [6].

Table 1: Impact of Macrocyclic Linker Chemistry on Inhibitor Properties

Linker TypeNS3/4a Ki (nM)Cellular EC₅₀ (nM)Liver/Plasma Ratio (Rat)Resistance Fold-Change (D168A)
Ethylene (Vaniprevir)0.75.333533
Propylene2.118.212>1000
Alkenyl1.515.79720
Ether3.825.47890

Data derived from modular synthesis campaigns showed that ethylene linkers conferred a 2–3-fold improvement in cellular potency and liver exposure over bulkier alternatives, establishing the foundation for vaniprevir’s clinical efficacy [1] [6].

Role of P2 Heterocyclic Substitutions in Binding Affinity

The P2 heterocycle is a critical determinant of vaniprevir’s potency against divergent HCV genotypes. Structure-activity relationship (SAR) studies evaluated diverse heterocycles:

  • Thiazole derivatives exhibited robust potency against GT-1 (Ki = 0.7 nM) but suffered >500-fold loss in GT-3 due to polymorphisms at Q168 disrupting hydrophobic contacts [2] [3].
  • Fused ring systems (e.g., benzothiazole) improved stacking against catalytic residues H57 and D81, enhancing GT-3 affinity (Ki = 31–33 nM) [3] [5].
  • Hydrogen-bond acceptors in the heterocycle (e.g., imidazole N3) formed water-mediated bridges with R155/K155, partially counteracting resistance mutations [5].

Crystal structures (PDB: 3SU3) confirmed the thiazole moiety engages in π-π stacking with the catalytic triad (H57) and hydrophobic contacts with D168. However, in GT-3 proteases, the D168Q polymorphism disrupts these interactions, explaining vaniprevir’s reduced efficacy (Ki = 533-fold higher than GT-1) [3] [7].

Table 2: P2 Heterocycle SAR and Genotypic Potency

P2 HeterocycleGT-1a Ki (nM)GT-1b Ki (nM)GT-3a Ki (nM)Resistance Fold-Change (R155K)
Thiazole (Vaniprevir)0.70.9373162
Benzimidazole1.21.321095
Quinoxaline0.10.1331.5
Indole5.74.9>1000320

Quinoxaline-based inhibitors (e.g., MK-5172) outperformed vaniprevir against GT-3 due to enhanced stacking with catalytic residues, underscoring the trade-off between GT-1 specificity and pan-genotypic coverage [5] [6].

Impact of P1 Side Chain Modifications on Enzymatic Selectivity

Vaniprevir’s P1 moiety features a cyclopropyl acyl sulfonamide group, optimized for:

  • Covalent-reversible binding: The sulfonamide carbonyl forms a tetrahedral intermediate with the catalytic serine (S139), mimicking the proteolytic transition state [1] [5].
  • Selectivity over human proteases: The compact cyclopropyl group minimizes off-target interactions with host proteases (e.g., chymotrypsin, elastase), reducing toxicity risk [2].
  • Resistance resilience: Maintained sub-μM potency against A156T mutants, unlike telaprevir (Ki > 10,000 nM) [5].

SAR studies demonstrated that larger P1 groups (e.g., cyclohexyl) increased potency but compromised selectivity, while smaller groups (e.g., vinyl) reduced enzymatic inhibition. The cyclopropyl moiety balanced these factors, achieving a selectivity index >1,000 against human neutrophil elastase [1] [2].

Table 3: P1 Side Chain SAR and Enzymatic Selectivity

P1 GroupNS3/4a Ki (nM)HNE Ki (μM)Selectivity Index (HNE/NS3)A156T Fold-Change
Cyclopropyl (Vaniprevir)0.7>100>142,85725
Vinyl15.3>100>6,536120
Cyclobutyl0.912.413,77845
Cyclohexyl0.31.24,000>1,000

The acyl sulfonamide’s electrostatic properties also enhanced solubility, contributing to oral bioavailability—a key advantage over first-generation ketoamide inhibitors like telaprevir [1] [5].

Structural and Dynamic Basis for Genotype-Dependent Efficacy

Vaniprevir’s efficacy varies significantly across HCV genotypes due to active-site polymorphisms:

  • GT-1a/1b: D168 stabilizes P2 thiazole contacts; R155 forms salt bridges with inhibitor carboxylates.
  • GT-3a: Q168 weakens hydrophobic interactions; K155 disrupts electrostatic networks [3] [5].

Molecular dynamics simulations revealed that GT-3 polymorphisms reduce intermolecular hydrogen bonding and dynamic coupling between vaniprevir and the protease. Specifically:

  • Q168 destabilizes the S2 subsite, increasing ligand fluctuations by 40%.
  • K155 weakens hydrogen bonds with the P4 carbamate, reducing residence time [3] [6].

These insights explain vaniprevir’s clinical restriction to Japan (where GT-1 predominates) and inform next-generation inhibitors with pan-genotypic coverage [2] [6].

Properties

CAS Number

923590-37-8

Product Name

Vaniprevir

IUPAC Name

21-tert-butyl-N-[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxamide

Molecular Formula

C38H55N5O9S

Molecular Weight

757.9 g/mol

InChI

InChI=1S/C38H55N5O9S/c1-7-25-18-38(25,33(46)41-53(49,50)27-14-15-27)40-31(44)29-17-26-20-43(29)32(45)30(36(2,3)4)39-34(47)51-22-37(5,6)16-9-8-11-23-12-10-13-24-19-42(21-28(23)24)35(48)52-26/h10,12-13,25-27,29-30H,7-9,11,14-22H2,1-6H3,(H,39,47)(H,40,44)(H,41,46)/t25?,26?,29?,30?,38-/m1/s1

InChI Key

KUQWGLQLLVFLSM-LTVHCFJNSA-N

SMILES

CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

MK 7009
MK-7009
MK7009
vaniprevi

Canonical SMILES

CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C

Isomeric SMILES

CCC1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C

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